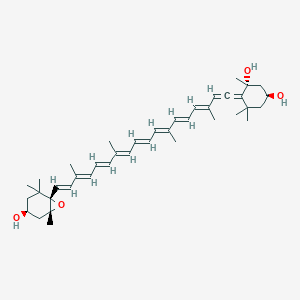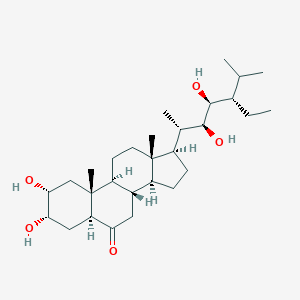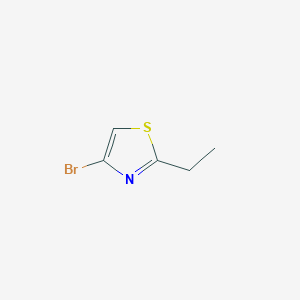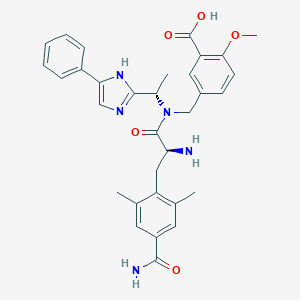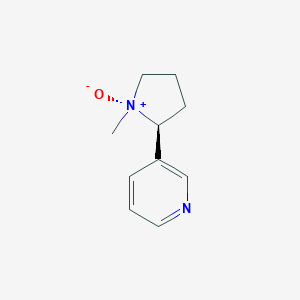
Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-
Descripción general
Descripción
“Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-” is a complex organic compound. The crystal structure of this compound has been studied in various forms such as tetrachloridozincate(II) monohydrate , tetrachloridomanganate(II) , and tetrachloridocobaltate(II) monohydrate . The asymmetric unit of the title structure contains one 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium (nicotin-1,1’-dium) dication .
Synthesis Analysis
The synthesis of this compound involves dissolving S-nicotine in a few drops of concentrated hydrochloric acid .Molecular Structure Analysis
The crystal structure of this compound has been analyzed in detail. For instance, in its tetrachloridozincate(II) monohydrate form, it has an orthorhombic structure with a = 7.0752 (1) Å, b = 7.5085 (1) Å, c = 29.3383 (5) Å, V = 1558.57 (4) Å^3, Z = 4 .Aplicaciones Científicas De Investigación
Pyrrolidine and Pyridine Derivatives in Synthesis and Catalysis
Pyrrolidines, including those related to pyridine structures, are significant in the field of synthetic chemistry. They have been applied in the synthesis of various compounds through cycloaddition reactions. For example, a study explored the synthesis of pyrrolidines in a [3+2] cycloaddition, highlighting the polar nature of the reaction and its potential applicability in analogous reactions involving other nitroethene analogues (Żmigrodzka et al., 2022). Additionally, pyridines have been used as crucial elements in drug discovery, where a catalytic method was developed to methylate the aromatic ring of pyridines, utilizing methanol and formaldehyde as key reagents (Grozavu et al., 2020).
Environmental Applications
In the environmental sector, pyridine derivatives have been utilized for water treatment. Research on the degradation of pyridine in drinking water through a dielectric barrier discharge system demonstrated its effectiveness in removing nitrogen heterocyclic compounds from water. The degradation mechanism involved the strong oxidizing power of ozone and hydroxyl radicals (Li et al., 2017).
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of pyridine derivatives have been a subject of interest. A study analyzed several pyridine derivatives, investigating their optical properties and confirming their structures through spectroscopic methods. This research has implications for materials science and molecular engineering (Cetina et al., 2010).
Biomedical Research
In the biomedical field, specific pyridine derivatives have shown potential as analgesic agents. A study on the chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides revealed that certain modifications can enhance their analgesic properties (Ukrainets et al., 2015).
Pharmaceutical Applications
Pyridine derivatives have been explored for their pharmaceutical applications. One study synthesized a set of pyridine derivatives and evaluated their antimicrobial activity, highlighting their potential as antibacterial and antifungal agents (Bhuva et al., 2015).
Propiedades
IUPAC Name |
3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- | |
CAS RN |
51020-67-8 | |
| Record name | Nicotine N'-oxide, (1'R,2'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NICOTINE N'-OXIDE, (1'R,2'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDW66UMA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



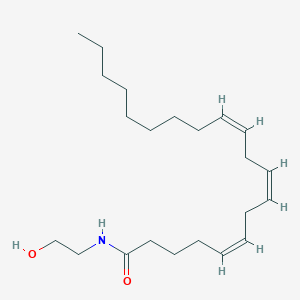


![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)

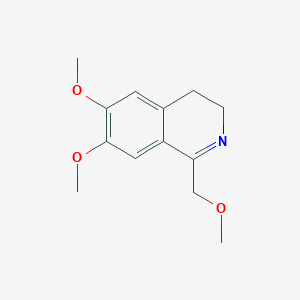
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)

